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molecular formula C10H11N3O4 B8369362 4-[2-Hydroxy-1-(hydroxymethyl)ethylamino]-3-nitrobenzonitrile

4-[2-Hydroxy-1-(hydroxymethyl)ethylamino]-3-nitrobenzonitrile

Cat. No. B8369362
M. Wt: 237.21 g/mol
InChI Key: RMXVWUBRNPWRLT-UHFFFAOYSA-N
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Patent
US06582351B1

Procedure details

A mixture of 4-[2-hydroxy-1-(hydroxymethyl)ethylamino]-3-nitrobenzonitrile (1.35 g), 2,2-dimethoxypropane (1.4 g) and p-toluenesulfonic acid (10 mg) in anhydrous dichloromethane (30 mL) was stirred at ambient temperature for 8 hours. The mixture was poured into water and extracted with chloroform. The organic layer was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, the residue was triturated with diethyl ether to give 4-[(2,2-dimethyl-1,3-dioxan-5-yl)amino[-3-nitrobenzonitrile (1.3 g) as yellow powders.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC(N[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[N+:15]([O-:17])=[O:16])CO.COC(OC)(C)C.O>ClCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N+:15]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:7]=1)[C:11]#[N:12])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
OCC(CO)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
1.4 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 154.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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